N-BUTYL-3-(MORPHOLINE-4-CARBONYL)BENZENE-1-SULFONAMIDE
Overview
Description
N-BUTYL-3-(MORPHOLINE-4-CARBONYL)BENZENE-1-SULFONAMIDE is a compound belonging to the class of organic compounds known as benzenesulfonamides. These compounds contain a sulfonamide group that is S-linked to a benzene ring. This compound is used in various scientific research applications due to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-BUTYL-3-(MORPHOLINE-4-CARBONYL)BENZENE-1-SULFONAMIDE typically involves the reaction of chlorosulfonylbenzoic acid with morpholine and n-butylamine. The reaction is carried out in an aqueous medium using carbodiimide coupling agents . The process involves the formation of sulfonamide and carboxamide derivatives, which are then combined to form the final compound.
Industrial Production Methods
Industrial production methods for this compound are similar to the synthetic routes used in laboratory settings. The process involves large-scale reactions using chlorosulfonylbenzoic acid, morpholine, and n-butylamine, with appropriate reaction conditions to ensure high yield and purity .
Chemical Reactions Analysis
Types of Reactions
N-BUTYL-3-(MORPHOLINE-4-CARBONYL)BENZENE-1-SULFONAMIDE undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfonic acid derivatives.
Reduction: Reduction reactions can convert the sulfonamide group to a sulfonic acid group.
Substitution: The compound can undergo substitution reactions where the sulfonamide group is replaced by other functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The reactions are typically carried out under controlled temperature and pH conditions to ensure the desired product formation .
Major Products
The major products formed from these reactions include sulfonic acid derivatives, reduced sulfonamide compounds, and substituted benzenesulfonamides .
Scientific Research Applications
N-BUTYL-3-(MORPHOLINE-4-CARBONYL)BENZENE-1-SULFONAMIDE has several scientific research applications, including:
Chemistry: Used as a reagent in organic synthesis and as an intermediate in the preparation of other compounds.
Medicine: Investigated for its potential therapeutic applications, including anti-inflammatory and anticancer properties.
Mechanism of Action
The mechanism of action of N-BUTYL-3-(MORPHOLINE-4-CARBONYL)BENZENE-1-SULFONAMIDE involves its interaction with specific molecular targets, such as enzymes. For example, it acts as an inhibitor of h-NTPDases by binding to the active site of the enzyme and preventing its normal function. This inhibition can lead to various physiological effects, including reduced inflammation and cancer cell proliferation .
Comparison with Similar Compounds
Similar Compounds
N-(4-bromophenyl)-4-chloro-3-(morpholine-4-carbonyl)benzenesulfonamide: A potent inhibitor of h-NTPDase1.
N-(4-methoxyphenyl)-3-(morpholinosulfonyl)benzamide: Another inhibitor of h-NTPDases with similar biological activity.
2-chloro-N-cyclopropyl-5-(N-cyclopropylsulfamoyl)benzamide: Known for its selective inhibition of h-NTPDase8.
Uniqueness
N-BUTYL-3-(MORPHOLINE-4-CARBONYL)BENZENE-1-SULFONAMIDE is unique due to its specific structural features, which allow it to interact with a wide range of molecular targets. Its combination of a sulfonamide group with a morpholine and n-butyl substituent provides it with distinct chemical and biological properties that are not commonly found in other similar compounds .
Properties
IUPAC Name |
N-butyl-3-(morpholine-4-carbonyl)benzenesulfonamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H22N2O4S/c1-2-3-7-16-22(19,20)14-6-4-5-13(12-14)15(18)17-8-10-21-11-9-17/h4-6,12,16H,2-3,7-11H2,1H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CMPMXJSFYNJNRR-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCNS(=O)(=O)C1=CC=CC(=C1)C(=O)N2CCOCC2 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H22N2O4S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
326.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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